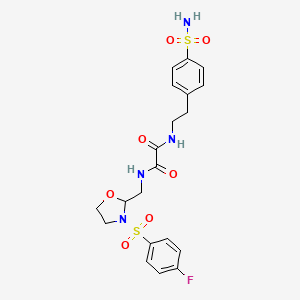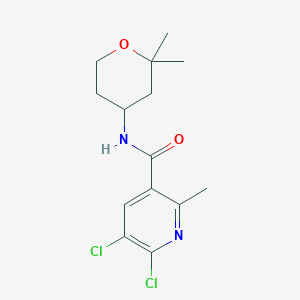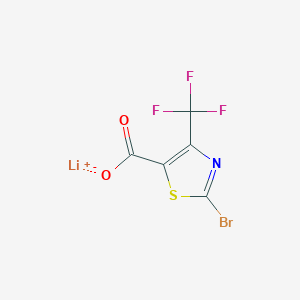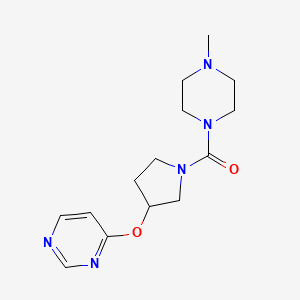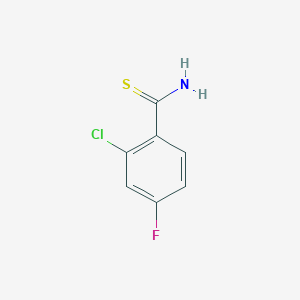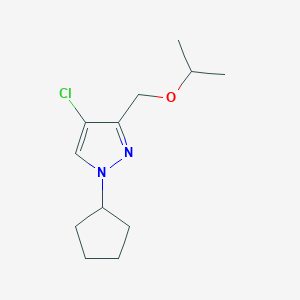![molecular formula C11H9ClN2O3 B2708959 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925200-01-7](/img/structure/B2708959.png)
1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 925200-01-7 . It has a molecular weight of 252.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.66 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyrazole derivatives, including those with chlorophenoxy groups, have been extensively studied for their synthesis and structural properties. For instance, the synthesis of pyrazole derivatives through regiospecific reactions and their structural determination using X-ray crystallography have provided insights into their chemical behavior and potential applications in materials science and molecular engineering (Kumarasinghe, Hruby, & Nichol, 2009).
Novel Fungicides
Pyrazole compounds have shown promise as novel fungicides with broad-spectrum and high activity against fungi. The synthesis of radiolabeled pyrazole compounds for use as radiotracers in studying their metabolism, mode of action, and environmental behavior highlights their significance in agricultural sciences and environmental studies (Liu et al., 2011).
Biological Activity
The exploration of pyrazole derivatives for their biological activity, including synergistic effects with antitumor drugs, underscores their potential in medical and pharmaceutical research. Studies have identified pyrazole derivatives that, when combined with first-line antitumor drugs, exhibit enhanced therapeutic effects against brain tumors (Kletskov et al., 2018).
Molecular Docking Studies
Research involving the synthesis of pyrazole derivatives and their molecular docking studies to predict binding interactions with target proteins exemplifies their application in the development of new therapeutic agents. Such studies contribute to our understanding of molecular interactions and drug design processes (Reddy et al., 2022).
Corrosion Inhibition
Pyrazole derivatives have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating their potential in industrial applications, particularly in the protection of materials against corrosion. These studies reveal the chemical mechanisms through which pyrazole compounds protect metal surfaces and their effectiveness in various conditions (Herrag et al., 2007).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it might also act as an auxin mimic . Auxins are plant hormones that regulate a wide range of growth and behavioral processes in the plant’s life cycle, including cell division, elongation, and differentiation .
Biochemical Pathways
Auxin mimics like phenoxy herbicides are known to affect the normal growth and development pathways in plants . They induce rapid, uncontrolled growth, which can lead to the death of the plant .
Pharmacokinetics
A study on a structurally similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, suggests that it absorbs well from the oral route and remains stable at ambient temperature and physiological ph .
Result of Action
Auxin mimics like phenoxy herbicides are known to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
It is known that the effectiveness of similar compounds, such as phenoxy herbicides, can be influenced by various environmental factors, including temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLRPNBQKOMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C(=CC=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

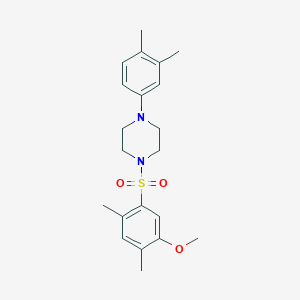
![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)
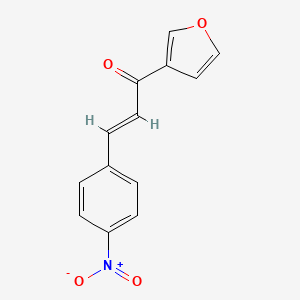
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

